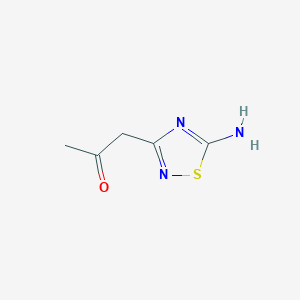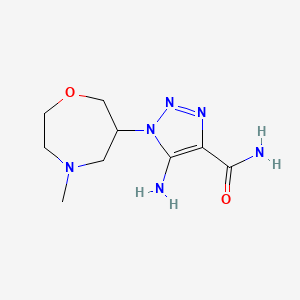![molecular formula C11H17N3O B1464307 [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol CAS No. 1283917-21-4](/img/structure/B1464307.png)
[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol
Overview
Description
[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: is a synthetic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is primarily used in medicinal research and has shown potential in various scientific applications.
Mechanism of Action
Target of Action
It is known that compounds with a piperidine nucleus can interact with various biological targets .
Mode of Action
It is known that the ether linkage between the quinoline and piperidine in similar compounds is crucial to their inhibitory effect .
Biochemical Pathways
Similar compounds have been shown to interact with the active site region of certain proteins, potentially affecting their function .
Pharmacokinetics
It is known that the compound has a molecular weight of 20728 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antibacterial and antifungal activity .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors in the presence of catalysts such as iron complexes and phenylsilane, which promote the formation and reduction of imine intermediates .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions are common, especially in the presence of hydrogen donors and metal catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as iridium(III) complexes.
Reduction: Hydrogen donors like phenylsilane and metal catalysts.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the synthesis of various chemical products, including intermediates for pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities with [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.
Pyridine Derivatives: Compounds containing the pyridine moiety, such as 2-(pyridin-2-yl)pyrimidine derivatives, also exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the piperidine and aminopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-5-3-6-13-11(10)14-7-2-1-4-9(14)8-15/h3,5-6,9,15H,1-2,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCUPGXQVCVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)





![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)




![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

